Ethyl 3-(2-oxocyclopentyl)benzoate
Description
Ethyl 3-(2-oxocyclopentyl)benzoate is an ethyl ester derivative featuring a benzoate moiety substituted at the 3-position with a 2-oxocyclopentyl group. The 2-oxocyclopentyl substituent introduces steric bulk and a ketone functionality, which may influence reactivity, solubility, and biological activity compared to simpler benzoate esters.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-(2-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)11-6-3-5-10(9-11)12-7-4-8-13(12)15/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChI Key |
MSQDSRPMVCUXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Benzoylacetate (Ethyl 3-oxo-3-phenylpropionate)
- Structure : Ethyl benzoylacetate (CAS 94-02-0) has a linear β-keto ester structure (C₁₁H₁₂O₃, MW 192.21) with a phenyl group directly attached to the ketone .
- The phenyl group in ethyl benzoylacetate is electron-withdrawing, increasing the electrophilicity of the ketone compared to the 2-oxocyclopentyl group in the target compound .
- Applications: Ethyl benzoylacetate is widely used in organic synthesis, including Claisen condensations, and is non-hazardous under standard handling conditions .
Ethyl 3-(Substituted Phenyl)-3-oxopropanoates
Examples include:
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1000375-71-0): Features a fluorine substituent, which is electron-withdrawing and may enhance metabolic stability .
- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7): The nitro group significantly increases electrophilicity, making it reactive in reduction or substitution reactions .
- Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS 41607-95-8): The methoxy group is electron-donating, reducing ketone reactivity but improving solubility in polar solvents .
Comparison with Target Compound :
- The 2-oxocyclopentyl group in ethyl 3-(2-oxocyclopentyl)benzoate introduces a non-aromatic, alicyclic ketone.
Pyranyl Benzoate Analogues
Compounds 128 and 129 from Bacillus subtilis MTCC 10407 are pyranyl benzoates with ethyl ester groups. For example:
- Compound 128: Contains a tetrahydropyrano-[3,2b]-pyran-2(3H)-one system linked to ethyl benzoate .
- Biological Activity: These compounds exhibit antibacterial properties attributed to the dihydro-methyl-2H-pyran-2-yl propanoate system. However, cleavage of the tetrahydropyranone ring (as seen in derivative 130) abolishes activity .
Comparison with Target Compound :
- The 2-oxocyclopentyl group in this compound lacks the fused pyran system, suggesting differing biological interactions. The cyclopentyl ketone may offer hydrolytic stability compared to the labile pyranone ring in compound 128.
Cyclohexane and Cyclopentane Carboxylates
- Ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2): Shares the 2-oxocyclopentyl moiety but replaces the benzoate group with an acetate, reducing aromatic conjugation .
- Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6): Features a cyclohexane ring, which may confer higher conformational flexibility compared to the cyclopentyl group .
Comparison with Target Compound :
- The benzoate group in this compound enables π-π stacking interactions absent in aliphatic esters like ethyl 2-(2-oxocyclopentyl)acetate.
Physicochemical and Functional Properties
Molecular Weight and Solubility
Reactivity
- Ketone Reactivity : The 2-oxocyclopentyl ketone is less electrophilic than aryl ketones (e.g., nitro- or fluorophenyl derivatives), reducing susceptibility to nucleophilic attack .
- Ester Hydrolysis : The ethyl ester group is susceptible to hydrolysis under basic conditions, similar to other benzoate esters .
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